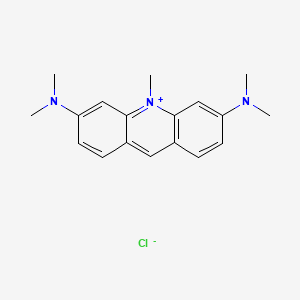
3,6-bis-(Dimethylamino)-10-methylacridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is a cationic dye known for its ability to intercalate with nucleic acids, making it useful in various biological and chemical applications. This compound is often used in fluorescence microscopy and as a staining agent in molecular biology due to its strong fluorescence properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride typically involves the reaction of acridine with dimethylamine in the presence of a methylating agent. The process can be summarized as follows:
Starting Material: Acridine
Reagents: Dimethylamine, methylating agent (e.g., methyl iodide)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature, usually around 0-5°C.
Procedure: Acridine is dissolved in the solvent, followed by the addition of dimethylamine and the methylating agent. The mixture is stirred for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-bis-(Dimethylamino)-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted acridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Acridone derivatives
Reduction: Dihydroacridine derivatives
Substitution: Substituted acridinium compounds
Applications De Recherche Scientifique
3,6-bis-(Dimethylamino)-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for staining nucleic acids and studying cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent dyes and sensors for detecting biological and chemical substances.
Mécanisme D'action
The primary mechanism of action of 3,6-bis-(Dimethylamino)-10-methylacridinium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, leading to changes in their function. The compound’s fluorescence properties allow it to be used as a marker for nucleic acids in various biological assays. The molecular targets include the nucleic acid bases, and the pathways involved are primarily related to the structural changes induced by intercalation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another cationic dye used for nucleic acid staining, but with different spectral properties.
Ethidium Bromide: A commonly used nucleic acid stain with similar intercalating properties but higher toxicity.
Propidium Iodide: Used for staining dead cells in flow cytometry, with different binding characteristics.
Uniqueness
3,6-bis-(Dimethylamino)-10-methylacridinium chloride is unique due to its specific fluorescence properties, which make it particularly useful for certain types of fluorescence microscopy and nucleic acid staining. Its lower toxicity compared to some other intercalating dyes also makes it a preferred choice in various applications.
Propriétés
Numéro CAS |
20195-94-2 |
|---|---|
Formule moléculaire |
C18H22ClN3 |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C18H22N3.ClH/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15;/h6-12H,1-5H3;1H/q+1;/p-1 |
Clé InChI |
MZQYZETURJKXIA-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Key on ui other cas no. |
20195-94-2 |
Synonymes |
tetramethylacriflavine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















